molecular formula C16H21ClN2O B7920549 N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide

Cat. No.: B7920549
M. Wt: 292.80 g/mol
InChI Key: OXHUJDMQKSWMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrrolidine ring, a chloro group, and a cyclopropyl group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a protected hydroxy group under pressure . The benzyl group is then introduced through a nucleophilic substitution reaction. The chloro group is added via chlorination, and the cyclopropyl group is introduced through a cyclopropanation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The use of high-pressure reactors and specialized catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the biological context, but common targets include neurotransmitter receptors and metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide
  • N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide
  • N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-2-chloro-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O/c17-10-16(20)19(14-6-7-14)15-8-9-18(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHUJDMQKSWMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.